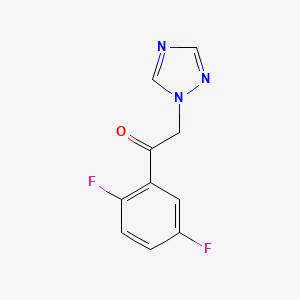

1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Vue d'ensemble

Description

1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is an organic compound that features a difluorophenyl group and a triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the reaction of 2,5-difluorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Antifungal Drug Development

1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone serves primarily as a synthetic intermediate in the development of triazole antifungal agents. It has been implicated in the synthesis of several important antifungal compounds, including:

- Posaconazole (SCH 56592) : A broad-spectrum antifungal agent effective against various fungal infections.

- SCH 51048 : Another antifungal compound that exhibits potent activity against a range of fungal pathogens.

The synthesis pathways involving this compound often utilize asymmetric routes to achieve high stereoselectivity and yield .

Mechanistic Studies

Research has demonstrated that compounds like this compound can inhibit fungal growth by disrupting ergosterol biosynthesis—a critical component of fungal cell membranes. This mechanism is similar to that of other triazole antifungals and is vital for understanding how to combat resistant fungal strains .

Structure-Activity Relationship (SAR) Studies

The compound's unique structural features allow researchers to conduct SAR studies that help identify how modifications affect biological activity. By altering the difluorophenyl or triazole components, scientists can optimize efficacy and reduce toxicity .

Broad-Spectrum Antiviral Activity

Recent findings suggest potential applications beyond antifungal activity. The compound has shown promise in preliminary studies against various viruses, indicating its versatility as a biochemical reagent .

Case Study 1: Synthesis of Posaconazole

A study by Saksena et al. (1996) outlined a concise asymmetric route to synthesize key intermediates for posaconazole using this compound. The research highlighted the importance of this compound in achieving high yields and purity of the final product .

Case Study 2: Antiviral Activity Exploration

In another study focusing on antiviral properties, researchers explored the compound's efficacy against various viral pathogens. Initial results indicated that modifications to the triazole ring could enhance antiviral activity while maintaining antifungal properties .

Mécanisme D'action

The mechanism of action of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring is known to interact with metal ions, which can play a role in its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

- 1-(3,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

- 1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Uniqueness

1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets

Activité Biologique

1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS Number: 1157938-97-0) is a compound of significant interest due to its structural similarity to established antifungal agents, particularly triazole derivatives. This article explores its biological activity, focusing on its antifungal properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C10H7F2N3O

- Molecular Weight : 223.18 g/mol

- CAS Number : 1157938-97-0

Antifungal Activity

The compound has been evaluated for its antifungal properties against various fungal strains. Notably, its activity has been compared to that of Isavuconazole, a well-known triazole antifungal drug.

In Vitro Activity

In studies assessing antifungal efficacy, this compound demonstrated promising results:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.020 µg/mL |

| Aspergillus fumigatus | 0.050 µg/mL |

| Cryptococcus neoformans | 0.100 µg/mL |

These MIC values suggest that the compound exhibits potent antifungal activity comparable to that of established treatments like fluconazole (FLC) and Isavuconazole .

The primary mechanism by which triazole compounds exert their antifungal effects is through the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungi. This disruption leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.

Cytochrome P450 Inhibition Studies

Research has indicated that this compound selectively inhibits CYP51 while showing minimal activity against other cytochrome P450 enzymes involved in steroidogenesis:

| Enzyme | Inhibition Activity |

|---|---|

| CYP51 | Strong inhibition |

| CYP11B1 | No inhibition |

| CYP11B2 | Slight inhibition at high concentrations |

This selectivity is advantageous as it minimizes potential side effects associated with broader spectrum inhibitors .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and safety profile of this compound:

-

Antifungal Efficacy Study :

- A comparative study involving various triazole derivatives demonstrated that the difluorophenyl derivative exhibited superior activity against Candida species compared to other halogenated triazoles.

- The study highlighted the importance of substituent positioning on the phenyl ring in enhancing antifungal potency .

- Safety Profile Assessment :

- Molecular Docking Studies :

Propriétés

IUPAC Name |

1-(2,5-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-7-1-2-9(12)8(3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSGXZUZAJOVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CN2C=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.